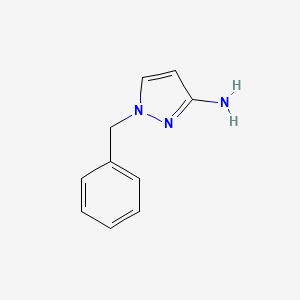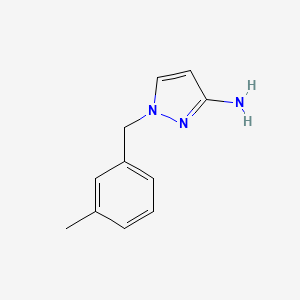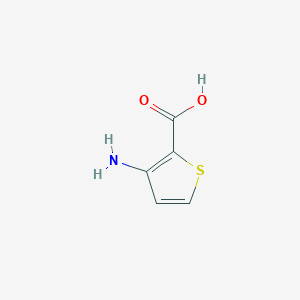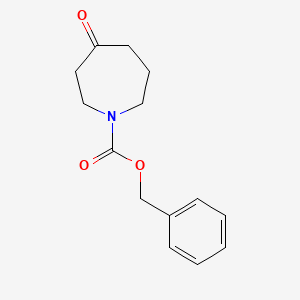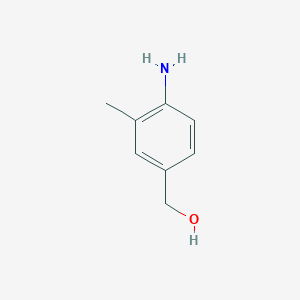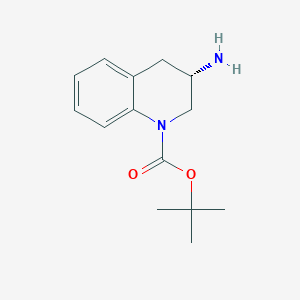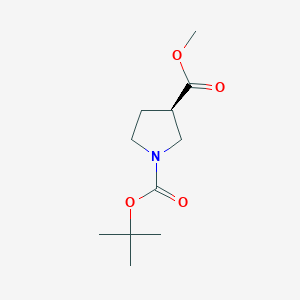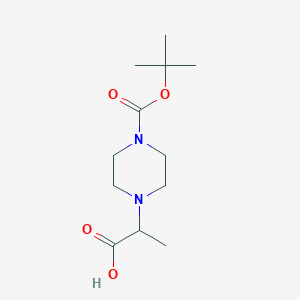
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C11H20N2O4 . It is also known by its CID number 2735642 .
Molecular Structure Analysis
The molecular structure of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid can be represented by the InChI code: 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15/h4-8H2,1-3H3,(H,14,15) . The compound has a molecular weight of 272.34 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid include a molecular weight of 272.34 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 4 . The exact mass is 272.17360725 g/mol .Wissenschaftliche Forschungsanwendungen
Mass-Separating Agents
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is explored in the context of mass-separating agents. Piperazine-containing compounds like this are used to enhance the separation of propanols from water. Their effectiveness is attributed to the influence of alkyl chain length between zwitterion end groups, proving essential in practical applications like the separation of propanol from water (Taha, 2016).
Organic Synthesis and Cyclization Reactions
In organic chemistry, compounds such as 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid are used as precursors or intermediates. For instance, it's involved in the Ugi reaction with α-amino acids, aldehydes, and amines, leading to the formation of piperazine-2,5-diones through cyclization processes. This demonstrates the versatility of these compounds in synthesizing complex molecular structures (Nikulnikov et al., 2010).
Acetyl-CoA Carboxylase Inhibition
In medicinal chemistry, derivatives of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid are investigated for their potential as acetyl-CoA carboxylase inhibitors. These compounds show promise in reducing hepatic de novo fatty acid synthesis, indicating their potential application in treating metabolic disorders (Chonan et al., 2011).
Synthesis of Diastereomerically Pure Compounds
In stereoselective synthesis, this compound is used to create diastereomerically pure, racemic piperazine derivatives. The synthesis process demonstrates the compound's utility in generating structurally complex molecules with specific stereochemical configurations, which is crucial in developing active pharmaceutical ingredients (Jiang et al., 2005).
Crystal Structure Analysis
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid plays a role in the field of crystallography, where its derivatives are used to study molecular structures, including bond lengths, angles, and intermolecular interactions. This knowledge is vital in understanding the physical and chemical properties of new materials and compounds (Yamato et al., 1999).
Anti-Malarial Research
In the search for novel anti-malarial agents, derivatives of this compound have shown potential. The unique structural features of these compounds, particularly the piperazine ring, contribute to their anti-malarial activity. This highlights the significance of such compounds in developing new therapeutics for malaria (Cunico et al., 2009).
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGDPFOTLCUUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370853 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | |
CAS RN |
680579-19-5 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 680579-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

